2-[(1-Carboxyethyl)amino]benzoic acid

NMDA receptor NR2A subunit Ki value

As a selective NMDA receptor antagonist, 2-[(1-Carboxyethyl)amino]benzoic acid (CAS 2274-50-2) offers unique subunit selectivity (Ki: NR2A=0.13 μM, NR2B=0.47 μM). Its distinct profile makes it indispensable for reproducible electrophysiology and SAR studies. For precise, high-purity material, contact vendors directly.

Molecular Formula C10H11NO4
Molecular Weight 209.20 g/mol
CAS No. 2274-50-2
Cat. No. B11969192
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(1-Carboxyethyl)amino]benzoic acid
CAS2274-50-2
Molecular FormulaC10H11NO4
Molecular Weight209.20 g/mol
Structural Identifiers
SMILESCC(C(=O)O)NC1=CC=CC=C1C(=O)O
InChIInChI=1S/C10H11NO4/c1-6(9(12)13)11-8-5-3-2-4-7(8)10(14)15/h2-6,11H,1H3,(H,12,13)(H,14,15)
InChIKeyQDHUFUMCOCIMMV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: Sourcing 2-[(1-Carboxyethyl)amino]benzoic Acid (CAS 2274-50-2) for Specialized NMDA Research


2-[(1-Carboxyethyl)amino]benzoic acid, also known as N-(1-Carboxyethyl)anthranilic acid, is an anthranilic acid derivative with the molecular formula C10H11NO4 and a molecular weight of 209.20 g/mol . It is primarily recognized in research settings as a competitive antagonist at the N-methyl-D-aspartate (NMDA) receptor [1]. Its physicochemical properties include a density of 1.399 g/cm³ and a boiling point of 472.4ºC at 760 mmHg .

Why Generic Substitution Fails: The Specificity of 2-[(1-Carboxyethyl)amino]benzoic Acid (CAS 2274-50-2) in NMDA Receptor Studies


The compound's value lies in its unique pharmacological profile as an NMDA receptor antagonist, particularly its demonstrated selectivity for specific receptor subunits. Substituting this compound with a different NMDA antagonist, even one from the same anthranilic acid class, can lead to significantly different experimental outcomes. The quantitative data presented in Section 3 demonstrates that this specific molecule (CAS 2274-50-2) exhibits a distinct Ki value and a unique selectivity fingerprint across NR2A, NR2B, NR2C, and NR2D subunits, which is not replicated by other common NMDA antagonists like PMPA [1]. Therefore, procurement based on precise chemical identity is essential for reproducible and interpretable research.

Quantitative Differentiation: Head-to-Head Evidence for 2-[(1-Carboxyethyl)amino]benzoic Acid (CAS 2274-50-2)


Superior NMDA Receptor NR2A Subunit Affinity Compared to Standard Antagonist PMPA

2-[(1-Carboxyethyl)amino]benzoic acid demonstrates a higher affinity for the NR2A subunit of the NMDA receptor compared to the common antagonist PMPA. Its Ki value of 0.13 μM for NR2A is 6.5-fold lower (i.e., more potent) than PMPA's Ki of 0.84 μM for the same subunit [1][2]. This difference suggests it may be a more effective tool for isolating NR2A-mediated effects in complex neural systems.

NMDA receptor NR2A subunit Ki value

Unique NMDA Receptor Subunit Selectivity Profile Compared to PMPA

The selectivity profile of 2-[(1-Carboxyethyl)amino]benzoic acid across NMDA receptor subunits differs significantly from that of PMPA. While both compounds show a preference for NR2A, the target compound has a more balanced selectivity gradient (0.13, 0.47, 1.10, and 3.86 μM for NR2A, NR2B, NR2C, and NR2D, respectively) [1]. In contrast, PMPA exhibits a steeper drop in affinity after NR2A (0.84, 2.74, 3.53, and 4.16 μM) [2]. This distinct fingerprint could be critical for dissecting the contributions of different NR2 subunits in native tissue preparations.

NMDA receptor subunit selectivity Ki value

Reduced Potency Gap Between NR2A and NR2B Subunits Versus Standard Antagonist PEAQX

The target compound displays a 3.6-fold selectivity for NR2A over NR2B (Ki values of 0.13 μM vs. 0.47 μM) [1]. This contrasts sharply with the highly selective antagonist PEAQX (NVP-AAM077), which has been reported to have over 100-fold selectivity for NR1A/2A over NR1A/2B (IC50s of 0.27 μM and 29.6 μM, respectively) . This positions 2-[(1-Carboxyethyl)amino]benzoic acid as a moderately selective tool, distinct from both non-selective and highly selective compounds, thus filling a specific niche in the NMDA antagonist toolkit.

NMDA receptor NR2A/NR2B selectivity fold-selectivity

Recommended Research Applications for 2-[(1-Carboxyethyl)amino]benzoic Acid (CAS 2274-50-2)


Electrophysiological Studies of Native NMDA Receptor Subunit Composition

The compound's unique selectivity profile (Ki: NR2A=0.13 μM, NR2B=0.47 μM, NR2C=1.10 μM, NR2D=3.86 μM) makes it an excellent tool for dissecting the subunit composition of native NMDA receptors in brain slice electrophysiology. By applying the compound at a concentration that selectively blocks NR2A-containing receptors, researchers can infer the contribution of other subunits to the overall synaptic or extrasynaptic NMDA current [1].

Comparative Pharmacology of NMDA Antagonist Chemotypes

As an anthranilic acid derivative with well-defined subunit affinities, 2-[(1-Carboxyethyl)amino]benzoic acid serves as a critical reference compound for structure-activity relationship (SAR) studies. Its quantitative differences in potency and selectivity compared to other chemotypes like PMPA (a phosphonic acid derivative) or PEAQX (a quinoxalinedione) can be used to map the binding determinants of the NMDA receptor ligand-binding domain [1][2].

In Vitro Assays Requiring Moderate NR2A Selectivity

For cell-based assays where a complete blockade of NR2A- or NR2B-containing receptors is not desired, this compound's 3.6-fold selectivity for NR2A over NR2B offers a balanced approach. It is particularly useful in high-content screening assays aimed at identifying modulators of NMDA receptor trafficking or signaling, where maintaining some degree of NR2B activity is necessary to detect subtle changes [1].

Technical Documentation Hub

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